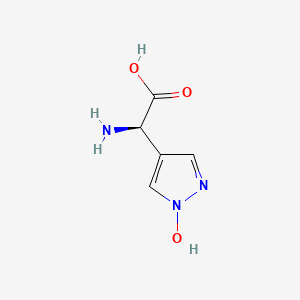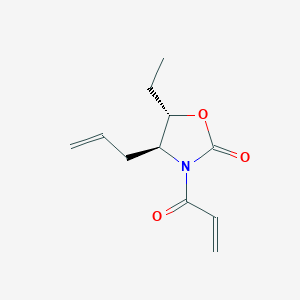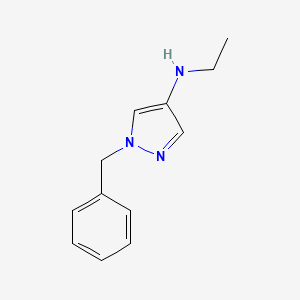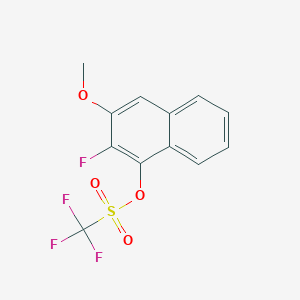
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H8F4O4S and a molecular weight of 324.25 g/mol . This compound is known for its unique structural features, which include a naphthalene ring substituted with a fluoro group, a methoxy group, and a trifluoromethanesulfonate ester. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 2-fluoro-3-methoxynaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the naphthalene ring .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
2-Fluoro-3-methoxynaphthalene: Lacks the trifluoromethanesulfonate ester group, making it less reactive in substitution reactions.
3-Methoxynaphthalen-1-yl trifluoromethanesulfonate: Similar structure but without the fluoro group, which may affect its reactivity and applications.
2-Fluoronaphthalen-1-yl trifluoromethanesulfonate: Lacks the methoxy group, which can influence its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H8F4O4S |
|---|---|
Molekulargewicht |
324.25 g/mol |
IUPAC-Name |
(2-fluoro-3-methoxynaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8F4O4S/c1-19-9-6-7-4-2-3-5-8(7)11(10(9)13)20-21(17,18)12(14,15)16/h2-6H,1H3 |
InChI-Schlüssel |
DAOZBTDKZQNNLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C(=C1F)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


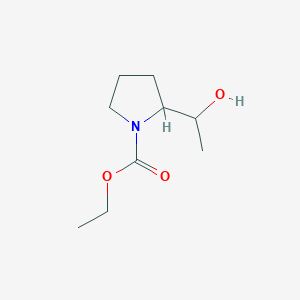
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
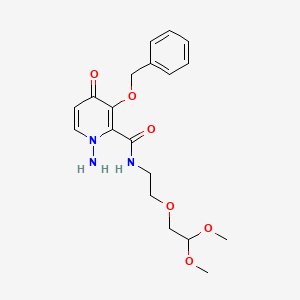
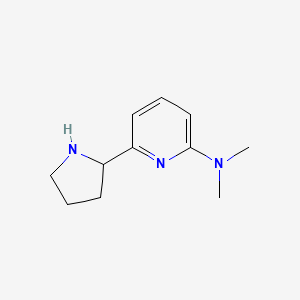
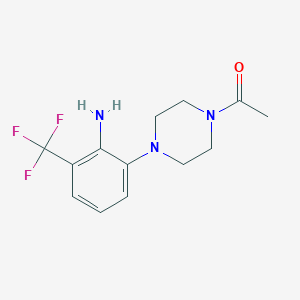
![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
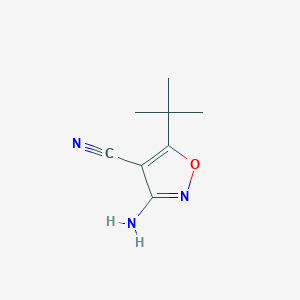
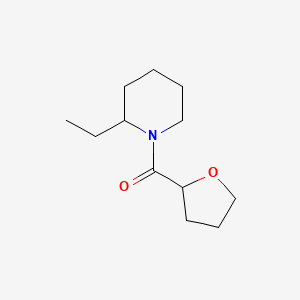

![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
